6-Chloroimidazo[1,2-b]pyridazine
Overview
Description
6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazole and pyridazine ring systemThe presence of a chlorine atom at the 6th position of the imidazo[1,2-b]pyridazine core enhances its chemical reactivity and biological activity .
Mechanism of Action
Target of Action
It is known that the compound is a modification of the pyridazine ring, which is a hydrophobic drug target .
Mode of Action
6-Chloroimidazo[1,2-b]pyridazine interacts with its targets through a process of regioselective metalations at positions 3 or 8 . This interaction is facilitated by bases such as TMP 2Zn·MgCl2·2LiCl, in the presence or absence of BF3·OEt 2 . The subsequent functionalizations are achieved with TMPMgCl·LiCl, producing various polysubstituted derivatives .
Biochemical Pathways
The compound is known to be used in proteomics research , suggesting that it may interact with proteins and potentially influence related biochemical pathways.
Pharmacokinetics
The synthesis of new n-heterocyclic cores, including this compound, is being actively investigated due to their potential new physicochemical and medicinal properties and favorable pharmacokinetics .
Result of Action
It is known that the compound has been shown to inhibit cancer cell growth in vitro and in vivo .
Action Environment
It is recommended that handling of the compound is performed in a well-ventilated place to prevent dispersion of dust .
Biochemical Analysis
Biochemical Properties
6-Chloroimidazo[1,2-b]pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This is achieved through the modulation of cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Furthermore, this compound can alter gene expression by binding to transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with cellular proteins and enzymes . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of other metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various molecules from cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and other nuclear proteins . This subcellular localization is crucial for its activity and function, as it determines the specific biomolecules and pathways that the compound can interact with .
Preparation Methods
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the target compound . Another approach includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines, followed by regioselective zincations using TMP2Zn·2MgCl2·2LiCl . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
6-Chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles.
Metalation Reactions: Bases such as TMP2Zn·MgCl2·2LiCl can regioselectively metalate the compound at positions 3 or 8, allowing for further functionalization.
Oxidation and Reduction Reactions: While specific examples are less documented, the compound’s heterocyclic structure suggests it can participate in oxidation and reduction reactions under appropriate conditions.
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Pyrazolo[1,5-a]pyrimidine: Another fused heterocycle with applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with substitutions at different positions exhibit unique biological activities, such as CDK inhibition and m-TOR inhibition.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZDNIJHHXRTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218024 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6775-78-6 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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